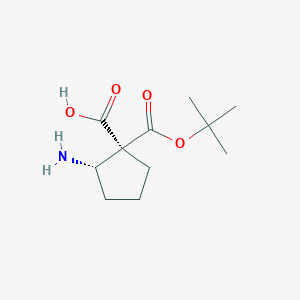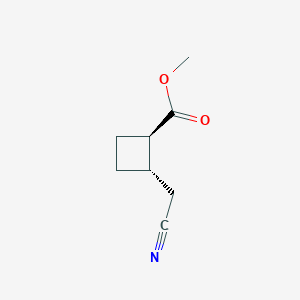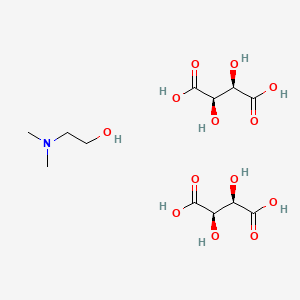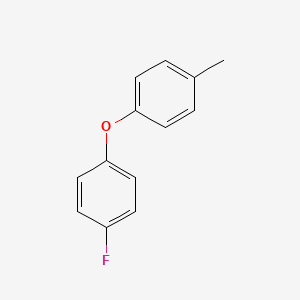![molecular formula C14H9FS B14120880 2-(4-Fluorophenyl)benzo[b]thiophene CAS No. 936734-96-2](/img/structure/B14120880.png)
2-(4-Fluorophenyl)benzo[b]thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenyl)benzo[b]thiophene is an aromatic organic compound that belongs to the class of benzothiophenes It consists of a benzene ring fused to a thiophene ring, with a fluorophenyl group attached at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)benzo[b]thiophene typically involves the palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This reaction involves the coupling of 2-bromothiophene with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base. The reaction is carried out in an organic solvent, such as toluene or dimethylformamide, at elevated temperatures (50-80°C) to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
2-(4-Fluorophenyl)benzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated or nitro-substituted benzothiophenes.
科学研究应用
2-(4-Fluorophenyl)benzo[b]thiophene has a wide range of applications in scientific research:
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying protein-ligand interactions.
作用机制
The mechanism of action of 2-(4-Fluorophenyl)benzo[b]thiophene involves its interaction with specific molecular targets. For instance, it can act as an agonist or antagonist for certain receptors, modulating their activity. The compound’s effects are mediated through pathways involving receptor binding, signal transduction, and subsequent cellular responses . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Phenylbenzo[b]thiophene: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-(4-Methoxyphenyl)benzo[b]thiophene: Contains a methoxy group instead of a fluorine atom, affecting its reactivity and applications.
2-(4-Chlorophenyl)benzo[b]thiophene:
Uniqueness
2-(4-Fluorophenyl)benzo[b]thiophene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
936734-96-2 |
|---|---|
分子式 |
C14H9FS |
分子量 |
228.29 g/mol |
IUPAC 名称 |
2-(4-fluorophenyl)-1-benzothiophene |
InChI |
InChI=1S/C14H9FS/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-9H |
InChI 键 |
JERSPGXLYHEXRL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14120809.png)

![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B14120817.png)
![1-(2-chloro-6-fluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14120818.png)


![N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14120830.png)
![6-(3-Methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14120831.png)
![N-(2-chlorobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14120833.png)



![2-[(3-Fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B14120860.png)
